molecular formula C16H10N2 B8100089 (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

Cat. No.: B8100089
M. Wt: 230.26 g/mol
InChI Key: LMSMJIGIXAYRRL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is an organic compound characterized by the presence of a cyano group and a phenylvinyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with a suitable phenylvinyl precursor under conditions that favor the formation of the (Z)-isomer. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate. The reaction is often carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenylvinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. Its cyano group can interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds or other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-Cyano-2-phenylvinyl)benzonitrile: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    4-Cyanobenzonitrile: A simpler compound with only a cyano group attached to the benzonitrile core.

    4-Phenylbenzonitrile: A compound with a phenyl group attached to the benzonitrile core.

Uniqueness

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer or other related compounds.

Properties

IUPAC Name

4-[(Z)-2-cyano-2-phenylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-11-14-8-6-13(7-9-14)10-16(12-18)15-4-2-1-3-5-15/h1-10H/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSMJIGIXAYRRL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.